5-Nitro-1H-pyrrole-2-carbonitrile
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Overview
Description
5-Nitro-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C5H3N3O2 and its molecular weight is 137.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Gas-Phase Basicity and Protonation
5-Nitro-1H-pyrrole-2-carbonitrile and its derivatives, as part of nitro derivatives of pyrrole, exhibit interesting behaviors in gas-phase basicity and protonation. Studies have shown that while pyrrole and furan act as carbon bases in the gas phase, their nitro derivatives tend to protonate preferentially on the nitro group. This behavior contrasts with 1H-tetrazole and its 5-nitro derivative, which protonate preferentially on the ring (Esseffar et al., 2002).
Corrosion Inhibition
This compound derivatives have been explored for their corrosion inhibition properties. Studies have revealed that certain derivatives effectively inhibit mild steel corrosion in acidic environments by adsorbing onto the metal surface. These derivatives act as anodic type inhibitors, and their efficiency increases with concentration (Verma et al., 2015).
Structural Behavior and Anion Binding
Some nitrophenyl derivatives of pyrrole 2,5-diamides, which include structures related to this compound, exhibit unique structural behavior and anion binding properties. These compounds can undergo deprotonation in the presence of certain anions, leading to a color change, which is an interesting aspect for potential applications in sensing technologies (Camiolo et al., 2003).
Enhanced Charge-Storage Performance in Nanoporous Carbon Electrodes
Nitrogen-heteroatom configurations, which include pyrrole-based structures, have been manipulated to enhance the charge-storage performance of nanoporous carbon electrodes. These modifications significantly impact the specific surface area, pore size, and wettability of activated carbon, contributing to improved performance in supercapacitors (Sutarsis et al., 2020).
Insecticidal Agents
Derivatives of this compound have been synthesized and tested as potential insecticidal agents. These compounds exhibit high efficacy against certain insect types, suggesting their potential use in agricultural and pest control applications (Abdelhamid et al., 2022).
Metallo-β-Lactamase Inhibitors
2-Aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, a related structure to this compound, has been studied for its role as a metallo-β-lactamase inhibitor. These compounds show potential in combating antibiotic resistance by inhibiting enzymes that confer resistance to beta-lactam antibiotics (McGeary et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-nitro-1H-pyrrole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2/c6-3-4-1-2-5(7-4)8(9)10/h1-2,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVCRSWBCOBPKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614258 |
Source
|
Record name | 5-Nitro-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10614258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67903-53-1 |
Source
|
Record name | 5-Nitro-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10614258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.